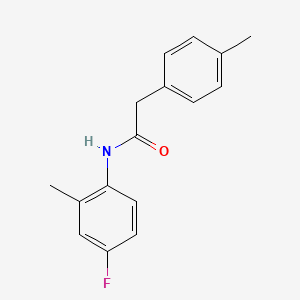![molecular formula C26H19BrN2O2 B5290990 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5290990.png)
4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of benzamides and possesses a unique chemical structure that makes it a promising candidate for drug development. In
作用機序
The mechanism of action of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the inhibition of tubulin polymerization. This results in the disruption of microtubule dynamics, which is essential for cell division and proliferation. Additionally, this compound has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation and pain. Additionally, this compound has been reported to have minimal toxicity, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the major advantages of using 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its high yield and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a well-established research tool. However, one of the limitations of using this compound is its relatively high cost, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the research of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. One potential direction is the development of novel drug formulations that can enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of new synthesis methods that can reduce the cost and increase the yield of this compound may also be a promising direction for future research.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure, high yield, and purity make it a suitable candidate for drug development. Further research is needed to explore its potential in the treatment of various diseases and to develop novel drug formulations that can enhance its therapeutic efficacy.
合成法
The synthesis of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the reaction of 4-bromo-2-nitroaniline with 2-naphthoyl chloride in the presence of triethylamine. The resulting product is then reacted with phenylacetylene in the presence of copper(I) iodide to yield the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学的研究の応用
4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
4-bromo-N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O2/c27-22-13-10-20(11-14-22)25(30)29-24(16-18-6-2-1-3-7-18)26(31)28-23-15-12-19-8-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMMAHPUKQBKE-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290918.png)





![5-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290956.png)
![1-[(benzylamino)sulfonyl]piperidine-2-carboxamide](/img/structure/B5290958.png)
![3-(3,4-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5290970.png)
![5-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290973.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5290981.png)
![2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide](/img/structure/B5290988.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5290989.png)
![N'-[(4-butoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5290994.png)
